2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 376374-16-2
VCID: VC4705368
InChI: InChI=1S/C16H20ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-8H,9H2,1-5H3
SMILES: CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CCl
Molecular Formula: C16H20ClNO
Molecular Weight: 277.79

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone

CAS No.: 376374-16-2

Cat. No.: VC4705368

Molecular Formula: C16H20ClNO

Molecular Weight: 277.79

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone - 376374-16-2

Specification

CAS No. 376374-16-2
Molecular Formula C16H20ClNO
Molecular Weight 277.79
IUPAC Name 2-chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
Standard InChI InChI=1S/C16H20ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-8H,9H2,1-5H3
Standard InChI Key DEKDKTUQBQBEGH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CCl

Introduction

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure and functional properties. It belongs to the class of chlorinated ketones, which are known for their reactivity and utility in various chemical syntheses. This compound may serve as an intermediate in the production of pharmaceuticals or agrochemicals, although specific applications are less documented compared to other related compounds.

Synthesis Methods

The synthesis of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone typically involves the reaction between 2,2,4,6,7-pentamethylquinoline and chloroacetyl chloride. This reaction is generally carried out under controlled conditions using a base like triethylamine to neutralize hydrochloric acid produced during the process. After the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Biological Activity and Potential Applications

The biological activity of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is primarily attributed to its ability to interact with various biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modification of enzyme activity. This makes the compound a potential candidate for drug discovery and development, particularly in designing pharmaceuticals targeting specific enzymes or receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone. These include:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanoneContains a methoxy groupDifferent reactivity due to methoxy substitution
2-Chloro-1-(2,4-dihydroxyphenyl)ethanoneHydroxy groups presentDifferent biological activity profile
(2R)-2-Chloro-1-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)-2-phenylethanonePhenyl substitutionVariations in steric effects and reactivity

The uniqueness of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone lies in its specific substitution pattern on the quinoline ring, resulting in unique reactivity and interaction profiles compared to similar compounds.

Research Findings and Future Directions

While specific mechanisms for 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone are not extensively documented, general mechanisms for chlorinated ketones involve various chemical reactions that contribute to their reactivity profile in organic synthesis. Further research into the interaction of this compound with biological targets could provide insights into biochemical pathways and aid in the design of new therapeutic agents.

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